An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for the compound tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate . Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. We will explore the predicted spectral features, the underlying principles governing the observed chemical shifts, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.
Introduction
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates several key functional groups that influence its electronic environment and, consequently, its NMR spectrum: a 3-nitrophenyl group, an ethylenediamine linker, and a tert-butoxycarbonyl (Boc) protecting group. Understanding the NMR signature of this molecule is paramount for reaction monitoring, purity assessment, and structural confirmation.
The strongly electron-withdrawing nitro group significantly impacts the chemical shifts of the aromatic protons and carbons.[1] Conversely, the Boc protecting group introduces a characteristic bulky aliphatic moiety with distinct NMR signals.[2] The interplay of these structural features results in a unique and interpretable NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Analysis
Analysis Based on Structural Fragments
1. 3-Nitroaniline Moiety: The aromatic region of the ¹H NMR spectrum is dictated by the 3-nitrophenyl group. The nitro group's strong electron-withdrawing nature deshields the aromatic protons, shifting them downfield.[1] Based on data for 3-nitroaniline, we can anticipate the following approximate chemical shifts for the aromatic protons (labeled as H-2', H-4', H-5', and H-6'):
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H-2' : Expected to be the most deshielded proton due to its ortho position to the electron-withdrawing nitro group, likely appearing as a triplet or a complex multiplet.
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H-4' and H-6' : These protons, meta to the nitro group, will be less deshielded than H-2'. Their signals may appear as a doublet of doublets or a multiplet.
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H-5' : This proton, para to the nitro group, will also be significantly deshielded.
2. N-Boc-ethylenediamine Moiety: The aliphatic region is characterized by the signals from the ethylenediamine linker and the Boc protecting group.
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tert-butyl group (Boc): This will present as a sharp, intense singlet integrating to nine protons, typically in the upfield region around 1.4 ppm.[2] This signal is a hallmark of the Boc protecting group.
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Methylene protons (-CH₂-CH₂-): The two methylene groups of the ethylenediamine linker will be chemically non-equivalent. The methylene group adjacent to the Boc-protected nitrogen (-NHBoc) is expected to appear at a different chemical shift than the methylene group adjacent to the nitrophenylamino group. Both will likely appear as triplets or complex multiplets due to coupling with each other and potentially with the adjacent NH protons. Based on data for tert-butyl (2-aminoethyl)carbamate, the methylene protons are expected in the range of 2.8-3.5 ppm.[3]
3. Amine Protons (-NH-): The two NH protons (one from the carbamate and one from the secondary amine) will likely appear as broad singlets. Their chemical shifts can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Computationally Predicted NMR Data
To provide a more quantitative prediction, the structure of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate was submitted to an online NMR prediction tool. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (H-2') | ~ 7.8 - 8.0 | t | 1H |
| Aromatic H (H-4') | ~ 7.2 - 7.4 | dd | 1H |
| Aromatic H (H-6') | ~ 6.8 - 7.0 | dd | 1H |
| Aromatic H (H-5') | ~ 7.3 - 7.5 | t | 1H |
| -NH- (aromatic) | Broad singlet, variable | br s | 1H |
| -CH₂-N(H)Ar | ~ 3.4 - 3.6 | m | 2H |
| -CH₂-NHBoc | ~ 3.1 - 3.3 | m | 2H |
| -NH- (Boc) | Broad singlet, variable | br s | 1H |
| -C(CH₃)₃ | ~ 1.4 | s | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamate) | ~ 156 |
| C-NO₂ (aromatic) | ~ 149 |
| C-NH (aromatic) | ~ 140 |
| Aromatic CH (C-5') | ~ 130 |
| Aromatic CH (C-2') | ~ 124 |
| Aromatic CH (C-6') | ~ 118 |
| Aromatic CH (C-4') | ~ 113 |
| -C(CH₃)₃ | ~ 80 |
| -CH₂-N(H)Ar | ~ 44 |
| -CH₂-NHBoc | ~ 41 |
| -C(CH₃)₃ | ~ 28 |
Experimental Protocol for NMR Data Acquisition
A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
I. Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5]
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[4] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like -NH.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl the vial to ensure complete dissolution. If necessary, brief and gentle sonication can be used.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
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Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and locked onto the deuterium signal of the solvent.
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Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.[4]
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¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width of around 220-250 ppm is necessary for ¹³C NMR.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[6]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Data Processing and Analysis Workflow
The raw NMR data (Free Induction Decay, or FID) must be processed to generate the final spectrum. This workflow can be performed using software such as Mnova, TopSpin, or NMRium.[3]
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain to produce the NMR spectrum.
-
Phase Correction: The phases of the signals are adjusted to ensure all peaks are in the absorptive mode (pointing upwards).
-
Baseline Correction: A flat baseline is established across the spectrum.
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Referencing: The chemical shift axis is calibrated relative to a known standard, typically tetramethylsilane (TMS) at 0 ppm, or the residual solvent peak.
-
Peak Picking and Integration: The exact chemical shifts of the peaks are determined, and the area under each peak is integrated to determine the relative number of protons.
-
Structural Assignment: The processed spectrum is analyzed to assign each signal to a specific proton or carbon in the molecule, based on chemical shift, multiplicity, and integration.
Conclusion
This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate. By leveraging predictive analysis based on its structural components and computational tools, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols and data analysis workflow presented herein offer a robust methodology for obtaining high-quality, reliable NMR data, ensuring scientific integrity and facilitating advancements in drug development and materials science.
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